Home > Products > Screening Compounds P75817 > Iodocyanopindolol
Iodocyanopindolol - 83498-72-0

Iodocyanopindolol

Catalog Number: EVT-1555935
CAS Number: 83498-72-0
Molecular Formula: C15H18IN3O2
Molecular Weight: 399.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A highly selective and specific beta antagonist that is used to characterize beta-adrenoceptors.
Source and Classification

Iodocyanopindolol is classified under the category of adrenergic antagonists, specifically targeting beta-adrenergic receptors. It is often used in conjunction with radioactive isotopes, such as iodine-125, to enhance its utility in research settings. The compound's synthesis and characterization have been documented in various scientific studies, highlighting its significance in both basic and applied pharmacological research .

Synthesis Analysis

Methods and Technical Details

The synthesis of iodocyanopindolol typically involves radioiodination of cyanopindolol using chloramine-T as a reagent. This method allows for the incorporation of radioactive iodine into the molecule, producing no-carrier-added radiotracers suitable for biological assays. A common procedure includes:

  1. Preparation: A solution of cyanopindolol is mixed with a potassium phosphate buffer and treated with sodium iodide.
  2. Radioiodination: Chloramine-T is added dropwise to facilitate the iodination reaction at low temperatures (around 5°C) to minimize side reactions.
  3. Purification: The resulting product is purified using high-performance liquid chromatography (HPLC), ensuring high radiochemical purity and yield .

The synthesis can yield products with specific activities exceeding 1550 Ci/mmol, making them highly effective for radioligand binding assays .

Molecular Structure Analysis

Structure and Data

Iodocyanopindolol possesses a complex molecular structure characterized by its functional groups that facilitate binding to adrenergic receptors. The molecular formula is C17_{17}H19_{19}I1_{1}N2_{2}O, with a molecular weight of approximately 411 g/mol .

The structural features include:

  • A cyanopindolol backbone.
  • An iodine atom incorporated into the aromatic ring.
  • Specific stereochemistry that influences receptor binding affinity.

The three-dimensional conformation of iodocyanopindolol plays a crucial role in its interaction with beta-adrenergic receptors, impacting its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Iodocyanopindolol participates in several chemical reactions that are critical for its application as a radiotracer:

  1. Binding Reactions: It binds competitively to beta-adrenergic receptors, displacing other ligands such as dihydroalprenolol. The dissociation constant (Kd_d) for this interaction has been reported at approximately 13.8 nM, indicating strong binding affinity .
  2. Radiochemical Stability: The stability of the iodine label during biological assays is crucial; therefore, conditions are optimized to prevent deiodination or degradation during storage and use.

These reactions underline the compound's utility in both experimental and clinical settings.

Mechanism of Action

Process and Data

Iodocyanopindolol functions primarily as an antagonist at beta-adrenergic receptors, specifically targeting both β1_{1} and β2_{2} subtypes. Its mechanism involves:

  • Competitive Inhibition: It competes with endogenous catecholamines (like epinephrine and norepinephrine) for binding to beta receptors.
  • Signal Transduction Modulation: By blocking receptor activation, iodocyanopindolol inhibits downstream signaling pathways associated with adrenergic stimulation, affecting physiological responses such as heart rate and vascular tone.

Data from binding studies indicate that iodocyanopindolol effectively reduces receptor-mediated responses in various tissues, making it a valuable tool for studying adrenergic signaling dynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iodocyanopindolol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but requires careful handling to maintain the integrity of the radioactive label.

Relevant data includes:

  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within expected ranges for similar compounds.
  • Storage Conditions: Iodocyanopindolol should be stored at low temperatures (typically 4°C) to preserve its radioactive properties .
Applications

Scientific Uses

Iodocyanopindolol has diverse applications within scientific research:

  1. Radiotracer Studies: Used extensively in autoradiography to visualize the distribution of beta-adrenergic receptors in tissues.
  2. Pharmacological Research: Assists in understanding receptor dynamics and drug interactions at adrenergic sites.
  3. Diagnostic Imaging: Potential applications in medical imaging techniques for assessing cardiac function or other physiological processes influenced by adrenergic signaling.

The compound's ability to provide insights into receptor biology underscores its importance in both basic research and clinical diagnostics .

Introduction to Iodocyanopindolol

Historical Development and Synthesis

The development of iodocyanopindolol emerged from pharmacological efforts in the early 1980s to create high-affinity radioligands for adrenergic receptor research. Building on pindolol’s established β-adrenoceptor antagonism, researchers introduced iodine and cyano moieties to enable radiolabeling while preserving receptor affinity. The synthesis typically begins with an epoxide precursor (38), followed by nucleophilic substitution to attach the indole-2-carbonitrile scaffold and subsequent iodination at the 3-position of the indole ring [3]. This route yields the racemic mixture used in research applications.

Early characterization by Brodde et al. (1983) demonstrated [¹²⁵I]-ICYP’s utility in detecting coexisting β₁- and β₂-adrenoceptors in human cardiac tissue—a pivotal advancement in cardiac pharmacology [1] [3]. By the 1990s, its serotonergic affinity was harnessed for neuroscience, particularly in autoradiographic mapping of 5-HT₁B receptors in rat brain regions like the hippocampus and cortex [4]. Despite synthesizing over eleven structural analogs to optimize β₃-adrenoceptor binding, ICYP itself remains the highest-affinity ligand for this subtype in rat ileum models, though enantiomeric forms like (S)-cyanopindolol show enhanced selectivity [3].

Table 1: Key Synthetic Analogs of Iodocyanopindolol and Receptor Affinity Profiles

Compoundβ₃-Adrenoceptor Affinity (pKb)EnantioselectivityKey Research Application
ICYP (Racemic)Highest observedLowBroad receptor screening
CYP (Cyanopindolol)~100-fold lower than ICYPModerateβ₁/β₂ subtype discrimination
(S)-CYP8.2 ± 0.3HighSelective β₃ antagonism in rat ileum
(R)-CYPPartial agonist activityNot selectiveStudy of G-protein coupling effects

Chemical Structure and Physicochemical Properties

Iodocyanopindolol (C₁₆H₂₀IN₃O₂; molecular weight 413.26 g/mol) features a multi-functional indole core substituted at key positions: a cyano group at C2, iodine at C3, and a 3-(tert-butylamino)-2-hydroxypropoxy chain at C7. This arrangement creates a stereogenic center, though it is typically utilized as a racemate in research [1] [6] [10]. The iodine atom enables radioiodination for tracer applications, while the cyano group enhances membrane permeability due to moderate lipophilicity (XLogP: 2.67) [6].

Critical physicochemical properties include:

  • Hydrogen bonding: Three H-bond donors (indolic N-H, alcohol-OH, secondary amine) and three acceptors (nitrile, ether, amine), facilitating receptor interactions.
  • Polar surface area: 81.07 Ų, indicating moderate solubility but sufficient for in vitro assays [6].
  • Rotatable bonds: Six, conferring conformational flexibility for optimal receptor fit [6].

Structural comparisons reveal that the iodine atom critically enhances β-adrenoceptor affinity over non-iodinated analogs like cyanopindolol (CYP). Conversely, removal of the tert-butyl group reduces β₃-subtype binding by >90%, underscoring its role in hydrophobic pocket engagement [3]. The indole nitrogen participates in hydrogen bonding with transmembrane helices of both β-adrenergic and 5-HT receptors, while the iodine occupies a sterically constrained subsite in the ligand-binding domain [1] [8].

Table 2: Physicochemical Properties of Iodocyanopindolol

PropertyValueMethod/Reference
Molecular FormulaC₁₆H₂₀IN₃O₂PubChem CID 68618
Molecular Weight413.26 g/mol [6] [10]
Hydrogen Bond Donors3ChEBI
Hydrogen Bond Acceptors5ChEBI
Rotatable Bonds6Guide to Pharmacology
Topological Polar Surface Area81.07 Ų [6]
XLogP2.67 [6]
CAS Registry Number85124-14-7 [6] [10]

Pharmacological Classification: Dual β-Adrenergic and Serotonergic Antagonism

Iodocyanopindolol exhibits balanced polypharmacology, functioning as a potent competitive antagonist at multiple receptor classes:

  • β-Adrenoceptors: Non-selective high-affinity antagonism (Kd = 0.037–0.056 nM in rat brain) at β₁ and β₂ subtypes, with moderate activity at β₃-adrenoceptors. Binding displaces endogenous catecholamines, blocking cAMP production [1] [7].
  • Serotonin receptors: Subtype-selective antagonism at 5-HT1A and 5-HT1B receptors (Ki = 1–10 nM), particularly in the CNS where it labels autoreceptors regulating serotonin release [1] [4].

This dual targeting is mechanistically distinct:

  • β-Adrenergic blockade: [¹²⁵I]-ICYP binding to cardiac tissue reveals coexisting β₁/β₂ populations (70:30 ratio in human atria), detectable via competition assays with subtype-selective antagonists like ICI-118,551 (β₂) or atenolol (β₁) [1] [7]. Binding affinity is modulated by G-protein coupling—guanine nucleotides (GTP) reduce agonist affinity by dissociating receptor-Gαs complexes [1].
  • Serotonergic antagonism: In rat brain membranes, ICYP labels 5-HT1B sites with regional density variations (brainstem > hippocampus > cortex). Chronic agonist exposure (e.g., RU 24969) downregulates Bmax by 16–63%, demonstrating receptor plasticity, while antagonists lack this effect [4]. Magnesium ions (Mg²⁺) enhance 5-HT1B affinity, whereas GTP decreases it—a signature of Gi/o-protein coupled receptors [1] [6].

Despite its versatility, limitations exist: Non-specific binding complicates β₃-adrenoceptor studies in tissues like rat bladder, requiring validation with selective blockers like SR 59,230A [1] [3]. Enantiomeric purity also influences outcomes, as (S)-ICYP shows 10-fold higher β₃ affinity than the (R)-form in ileum assays [3].

Table 3: Receptor Binding Affinities of Iodocyanopindolol

Receptor TypeAffinity (Kd or Ki)Functional RoleKey Tissue Applications
β₁-Adrenoceptor0.037–0.056 nMInhibition of cardiac chronotropyHuman atrium, rat brain
β₂-Adrenoceptor0.042 nMBronchodilation blockadeLung, urinary bladder
β₃-Adrenoceptor100–1000 nMThermogenesis modulation (partial agonist)Rat ileum, adipose tissue
5-HT1A2.5 nMNeuronal hyperpolarizationCortex, hippocampus
5-HT1B1.8 nMSerotonin release autoreceptor regulationBrainstem, spinal cord

Properties

CAS Number

83498-72-0

Product Name

Iodocyanopindolol

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodo-1H-indole-2-carbonitrile

Molecular Formula

C15H18IN3O2

Molecular Weight

399.23 g/mol

InChI

InChI=1S/C15H18IN3O2/c1-9(2)18-7-10(20)8-21-13-5-3-4-11-14(13)15(16)12(6-17)19-11/h3-5,9-10,18-20H,7-8H2,1-2H3

InChI Key

WGSPBWSPJOBKNT-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O

Synonyms

I Cyanopindolol
I-Cyanopindolol
ICYP
Iodocyanopindolol

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.